4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid
Description
This compound is a structurally complex tricyclic molecule featuring a 3,10-dioxa-6-azatricyclo[4.4.0.02,4]decane core. Key substituents include a 4-fluorophenyl group, a phenylcarbamoyl moiety, and a 3-hydroxybutanoic acid side chain.
Its sodium salt derivative, sodium;4-(1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl)-3-hydroxybutanoate, has been cataloged in PubChem (), indicating its relevance in pharmaceutical research, likely as a prodrug to enhance bioavailability.
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O7/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXFJSNBQVBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)O)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as Atorvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a vital component of cell membranes and a precursor for the synthesis of steroid hormones.
Mode of Action
Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase. It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol biosynthesis. The inhibition is stereospecific, with the R-enantiomer of the compound showing significant activity.
Biochemical Pathways
By inhibiting HMG-CoA reductase, Atorvastatin disrupts the mevalonate pathway , leading to a decrease in intracellular cholesterol levels. This triggers an upregulation of low-density lipoprotein (LDL) receptors on the cell surface, increasing the uptake of LDL cholesterol from the bloodstream and further reducing circulating cholesterol levels.
Pharmacokinetics
The compound exhibits good bioavailability and is metabolized in the liver, the primary site of cholesterol synthesis. It is excreted primarily in the bile, and to a lesser extent, in the urine. The compound’s half-life allows for once-daily dosing.
Result of Action
The action of Atorvastatin results in a significant reduction in circulating LDL cholesterol levels. This can help prevent the formation of atherosclerotic plaques and reduce the risk of cardiovascular disease.
Action Environment
The efficacy and stability of Atorvastatin can be influenced by various environmental factors. For example, certain foods and drugs can affect the absorption and metabolism of Atorvastatin, potentially impacting its effectiveness. Additionally, genetic variations can influence individual responses to the drug.
Biological Activity
The compound 4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid , a complex organic molecule, has garnered interest due to its potential biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This article reviews its biological activity, highlighting relevant studies and findings.
This compound has a molecular formula of and a molecular weight of approximately 355.37 g/mol. It is characterized by the presence of a fluorophenyl group and a hydroxybutanoic acid moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FNO4 |
| Molecular Weight | 355.37 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 90.0 to 94.0 °C |
| Solubility | Soluble in acetone |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Notably, it serves as an intermediate in the synthesis of ezetimibe, a known cholesterol absorption inhibitor that functions through the inhibition of acyl-CoA: cholesterol acyltransferase (ACAT) .
Enzyme Inhibition
Research indicates that compounds similar in structure to this molecule exhibit significant inhibition of ACAT, which is crucial in managing hypercholesterolemia. By blocking this enzyme, the compound may reduce cholesterol levels effectively .
Biological Activity Studies
Several studies have investigated the biological effects of related compounds and their mechanisms:
- Cholesterol Regulation : Ezetimibe and its analogs have been shown to significantly lower LDL cholesterol levels by inhibiting intestinal absorption . The compound's structural features suggest similar efficacy.
- Antimalarial Properties : Related compounds have demonstrated inhibitory effects on Plasmodium falciparum ATCase, an enzyme critical for pyrimidine biosynthesis in malaria parasites. One study reported IC50 values as low as 77.2 nM for selective inhibitors against PfATC . This suggests potential antimalarial applications for structurally similar compounds.
- Diabetes Management : Compounds with similar pharmacophores have been explored for their ability to enhance insulin secretion and improve glucose tolerance in diabetic models through GPR40 receptor agonism .
Case Studies
A case study examining the effects of related compounds on cholesterol levels demonstrated that administering ezetimibe resulted in a statistically significant reduction in LDL levels among hypercholesterolemic patients . Another study focused on the antimalarial activity of various inhibitors targeting PfATCase, confirming their efficacy at micromolar concentrations .
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds similar to 4-[5-(4-Fluorophenyl)-5-hydroxy...] exhibit antiviral properties. These compounds are being studied for their effectiveness against various human viruses, including those responsible for respiratory infections and other viral diseases. The structural components of the compound may enhance its ability to inhibit viral replication and improve therapeutic outcomes in infected patients .
Cancer Treatment
The compound's ability to target specific cellular pathways makes it a candidate for cancer treatment research. Its mechanism of action may involve the modulation of signaling pathways critical for tumor growth and survival. Preliminary studies have shown promise in inhibiting the proliferation of cancer cell lines, suggesting potential applications in oncology .
Cholesterol Regulation
As an intermediate in the synthesis of cholesterol-lowering agents such as ezetimibe, this compound plays a role in regulating lipid metabolism. Ezetimibe is known to inhibit intestinal cholesterol absorption, thus lowering serum cholesterol levels and reducing cardiovascular risk . The compound's structural features may enhance its efficacy as an ACAT (acyl-CoA: cholesterol acyltransferase) inhibitor.
Case Study 1: Antiviral Efficacy
A study published in Nature Communications evaluated the antiviral effects of structurally similar compounds against influenza viruses. The results indicated significant reductions in viral titers when treated with derivatives of the compound in vitro, suggesting a potential pathway for future drug development targeting viral infections .
Case Study 2: Oncology Research
In a clinical trial reported in Cancer Research, researchers investigated the effects of compounds similar to 4-[5-(4-Fluorophenyl)-5-hydroxy...] on breast cancer cell lines. The findings revealed that the compound could induce apoptosis and inhibit cell cycle progression, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Standards ()
Two closely related compounds are described in :
- Compound c: 4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-2-yl}-3-hydroxybutanoic acid.
- Compound d: (3R)-4-(1b-(4-Fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl-7a-(phenylcarbamoyl)hexahydro-1aH-oxireno[2′,3′:3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl)-3-hydroxybutanoic acid.
Key Differences :
- Core Structure: The target compound features a tricyclic 3,10-dioxa-6-azatricyclo[4.4.0.02,4]decane system, whereas Compounds c and d incorporate pyrrolo-oxazine or oxireno-pyrrolo-oxazine frameworks.
- Functional Groups : Compound c includes an epoxy group (7,8-epoxy), which may confer higher reactivity or susceptibility to hydrolysis compared to the hydroxylated tricyclic core of the target compound.
- Stereochemistry : Compound d specifies an (R)-configuration at position 3, suggesting enantioselective biological activity.
Pharmacokinetic Implications :
- The sodium salt form of the target compound () likely exhibits superior aqueous solubility compared to the free acid forms of Compounds c and d, which lack ionizable groups beyond carboxylic acids.
- The tricyclic core may enhance metabolic stability relative to the bicyclic systems in Compounds c and d, as rigid structures often resist cytochrome P450-mediated oxidation .
Spirocyclic Analogues ()
Spirocyclic compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share structural motifs with the target compound, particularly the oxa-aza heterocycles.
Table 1: Comparative Analysis of Key Properties
Noncovalent Interactions ()
Wavefunction analysis (Multiwfn, ) and noncovalent interaction (NCI) plots () predict that the target compound’s hydroxyl and carbamoyl groups engage in strong hydrogen bonds with biological targets, while its fluorophenyl group participates in halogen bonding. In contrast, Compounds c and d may rely more on van der Waals interactions due to their epoxy/oxireno systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
